4-Hydroxy-1-phenethyl-1H-imidazole-5-carboxamide
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Overview
Description
4-Hydroxy-1-phenethyl-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-phenethyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis, starting from readily available precursors and employing catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-phenethyl-1H-imidazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
4-Hydroxy-1-phenethyl-1H-imidazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-phenethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to uric acid . This inhibition can help manage conditions like gout and hyperuricemia .
Comparison with Similar Compounds
4-Phenyl-1H-imidazole: Shares a similar imidazole core but lacks the hydroxy and carboxamide groups.
1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxamide: Another imidazole derivative with similar functional groups but different substitution patterns.
Uniqueness: 4-Hydroxy-1-phenethyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase with high potency sets it apart from other imidazole derivatives .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-hydroxy-3-(2-phenylethyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c13-11(16)10-12(17)14-8-15(10)7-6-9-4-2-1-3-5-9/h1-5,8,17H,6-7H2,(H2,13,16) |
InChI Key |
JOBSDPUSFUZXIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC(=C2C(=O)N)O |
Origin of Product |
United States |
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